Sodium nitroprusside dihydrate

描述

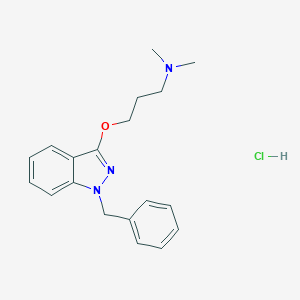

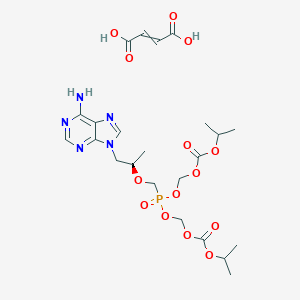

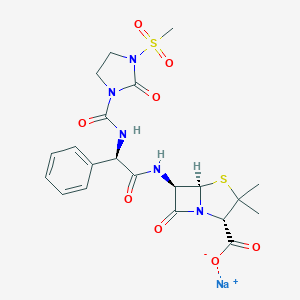

硝普钠是一种化学化合物,化学式为 Na₂[Fe(CN)₅NO]。它是一种配位络合物,由一个亚硝酰基 (NO) 和五个氰基配体与一个铁中心键合而成。 该化合物以其作为医学环境中强效血管扩张剂而闻名,特别适用于快速降低高血压危象中的血压 .

作用机制

硝普钠通过在代谢过程中释放一氧化氮 (NO) 来发挥作用。一氧化氮是一种强效血管扩张剂,它能使血管平滑肌松弛,从而导致血管扩张。 该过程涉及激活鸟苷酸环化酶,这会增加细胞中环磷酸鸟苷 (cGMP) 的水平,从而导致血管扩张 .

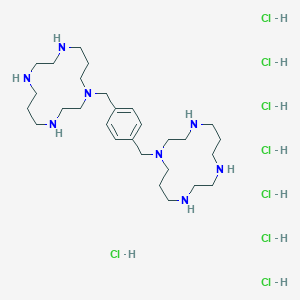

类似化合物:

硝酸甘油: 另一种血管扩张剂,它也释放一氧化氮,但具有不同的化学结构。

鲁辛红盐: 一种铁亚硝酰基络合物,类似于硝普钠,但配体不同。

鲁辛黑盐: 另一种相关的铁亚硝酰基络合物,具有独特的性质

独特性: 硝普钠因其快速起效和直接释放一氧化氮的能力而独树一帜,使其在急性医疗情况下高度有效。其稳定性和水溶性也有助于其在各种应用中的广泛应用。

生化分析

Biochemical Properties

Sodium nitroprusside interacts with various biomolecules in the body. It is a nitric oxide (NO) donor, and through intricate interactions with phytohormones, it has a variety of impacts on plant physiology . It influences seed germination, root growth, flowering duration, fruit development, and resistance to biotic and abiotic challenges .

Cellular Effects

Sodium nitroprusside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to mitigate salt stress in lentil plants by affecting the growth, yield, and biochemical properties .

Molecular Mechanism

Sodium nitroprusside exerts its effects at the molecular level through several mechanisms. It increases nitric oxide levels in the blood, which increases cGMP levels in cells, causing dilation of blood vessels . One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions .

Temporal Effects in Laboratory Settings

The effects of sodium nitroprusside can change over time in laboratory settings. For instance, it has been shown to have different effects on plant growth and development depending on the timing and context of its application .

Dosage Effects in Animal Models

The effects of sodium nitroprusside can vary with different dosages in animal models. For example, it has been shown to be effective in preventing and/or reversing the development of schizophrenia-related behaviors in the spontaneously hypertensive rats (SHR) strain .

Metabolic Pathways

Sodium nitroprusside is involved in several metabolic pathways. It is metabolized by combination with hemoglobin to produce cyanmethemoglobin and cyanide ions . It also interacts with enzymes such as NO synthase .

准备方法

合成路线和反应条件: 硝普钠可以通过在水溶液中使氰化钠与三氯化铁和亚硝酸钠反应来合成。反应过程如下:[ \text{NaNO}2 + \text{FeCl}_3 + 5\text{NaCN} \rightarrow \text{Na}_2[\text{Fe(CN)}_5\text{NO}] + 3\text{NaCl} ]

工业生产方法: 在工业环境中,硝普钠通过将亚硝酸钠和氰化钠溶解在水中制备,然后加入三氯化铁。 所得溶液然后过滤并结晶以获得纯硝普钠 {_svg_2}.

反应类型:

氧化: 硝普钠可以发生氧化反应,特别是在强氧化剂的存在下。

还原: 它可以被还原形成各种铁络合物。

取代: 硝普钠中的氰基配体可以在合适的试剂存在下被其他配体取代。

常见试剂和条件:

氧化: 强氧化剂,如高锰酸钾。

还原: 还原剂,如硼氢化钠。

取代: 在受控条件下,膦或胺等配体可以取代氰基配体。

主要产物:

氧化: 形成三价铁络合物。

还原: 形成二价铁络合物。

取代: 形成具有取代配体的新的配位络合物

科学研究应用

硝普钠在科学研究中具有广泛的应用:

化学: 用作各种化学反应中的试剂,以及用作校准仪器的标准。

生物学: 用于涉及一氧化氮信号通路的研究。

医学: 用作血管扩张剂,用于治疗高血压急症和心力衰竭。

相似化合物的比较

Nitroglycerin: Another vasodilator that also releases nitric oxide but has a different chemical structure.

Roussin’s Red Salt: An iron nitrosyl complex similar to sodium nitroprusside but with different ligands.

Roussin’s Black Salt: Another related iron nitrosyl complex with distinct properties

Uniqueness: Sodium nitroprusside is unique due to its rapid onset of action and its ability to release nitric oxide directly, making it highly effective in acute medical situations. Its stability and solubility in water also contribute to its widespread use in various applications.

属性

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKMNJXYOFSTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FeN6Na2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041126 | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent ruby-red solid with almost no odor; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13755-38-9 | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium nitroprusside exert its hypotensive effects?

A1: Sodium nitroprusside acts as a nitric oxide (NO) donor. [] Upon entering the bloodstream, it releases NO, a potent vasodilator. [, , ] NO activates soluble guanylate cyclase within vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels. This, in turn, triggers a cascade of events resulting in smooth muscle relaxation and vasodilation, ultimately lowering blood pressure. [, , , , ]

Q2: Does sodium nitroprusside impact myocardial contractility?

A2: Research suggests that sodium nitroprusside does not have a direct negative impact on myocardial contractility. [] While it reduces afterload, potentially benefiting cardiac output, decreased left ventricular filling due to vasodilation might counteract this effect. []

Q3: Can sodium nitroprusside influence the release of neurotransmitters?

A3: Studies indicate that sodium nitroprusside can inhibit both evoked and spontaneous neurotransmitter release, particularly at the neuromuscular junction. [] It effectively reduces the frequency of miniature end-plate currents without affecting their decay time constant or voltage-dependence. []

Q4: How does the effect of sodium nitroprusside on blood vessels vary?

A4: Research has shown that sodium nitroprusside's effects differ across vessel types and species. [, , ] For instance, it relaxes dog coronary arteries more effectively than mesenteric arteries. [] Additionally, repeated applications of sodium nitroprusside do not induce tachyphylaxis in dog blood vessels, unlike nitroglycerin. []

Q5: Does sodium nitroprusside interact with the endothelium?

A5: Evidence suggests that endothelium-derived nitric oxide might attenuate the effects of sodium nitroprusside. [] Inhibiting nitric oxide synthesis enhanced the sensitivity to sodium nitroprusside in human hand veins. []

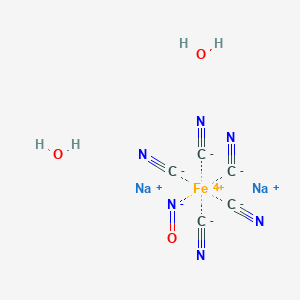

Q6: What is the molecular formula and weight of sodium nitroprusside?

A6: Sodium nitroprusside is represented by the molecular formula Na2[Fe(CN)5NO]·2H2O and has a molecular weight of 297.95 g/mol.

Q7: What are the key structural features of sodium nitroprusside?

A7: Sodium nitroprusside is a complex salt containing a central iron atom coordinated to five cyanide ligands and one nitrosyl ligand. The presence of two water molecules as hydrates contributes to its crystalline structure.

Q8: How stable is sodium nitroprusside in solution?

A8: Sodium nitroprusside solutions are known to be light-sensitive and prone to degradation. [, ] Exposure to light accelerates its breakdown, forming undesirable byproducts, including cyanide ions. [, ] Therefore, appropriate storage and handling procedures are crucial to ensure stability. [, ]

Q9: What strategies can improve the stability of sodium nitroprusside solutions?

A9: Protecting sodium nitroprusside solutions from light is crucial for maintaining stability. [, ] Using opaque containers, wrapping infusion bags in light-protective materials, and minimizing exposure to ambient light during administration can help preserve its potency and minimize degradation. [, ]

Q10: What materials are compatible with sodium nitroprusside solutions?

A10: Due to its reactivity, sodium nitroprusside solutions should be handled with caution and in accordance with material compatibility guidelines. Consulting compatibility charts and manufacturer recommendations is essential to ensure the integrity of the solution and prevent potential interactions.

Q11: How quickly does sodium nitroprusside exert its hypotensive effects?

A11: Sodium nitroprusside exhibits a rapid onset of action, typically within seconds to minutes of intravenous administration. [, ] Its effects are also short-lived, disappearing rapidly upon discontinuation of the infusion. [, ]

Q12: How is sodium nitroprusside metabolized and excreted?

A12: Sodium nitroprusside is metabolized in the body to release cyanide ions, which are then converted to thiocyanate in the liver. [] Thiocyanate is primarily eliminated through the kidneys. [] Monitoring thiocyanate levels, particularly during prolonged or high-dose infusions, is essential to prevent toxicity. []

Q13: What animal models have been used to study sodium nitroprusside's effects?

A13: Researchers have employed various animal models, including dogs, [, , , ] pigs, [, ] rabbits, [] and rats, [, , ] to investigate the cardiovascular effects of sodium nitroprusside. These models help elucidate its impact on blood pressure, heart rate, and regional blood flow.

Q14: What are the potential toxicities associated with sodium nitroprusside?

A15: The primary concern with sodium nitroprusside is its potential to cause cyanide toxicity, particularly with prolonged or high-dose infusions. [] Cyanide poisoning can lead to metabolic acidosis and, in severe cases, death. [] Careful monitoring of patients receiving sodium nitroprusside is crucial to minimize the risk of toxicity. []

Q15: Are there strategies to improve the targeted delivery of sodium nitroprusside?

A15: Research continues to explore novel drug delivery systems for sodium nitroprusside. While intravenous administration remains the standard, alternative approaches like targeted nanoparticles and controlled release formulations are being investigated to enhance its therapeutic efficacy and minimize potential side effects.

Q16: What are some alternatives to sodium nitroprusside for inducing hypotension?

A17: Several other agents can be used to lower blood pressure, including nitroglycerin, [, , ] hydralazine, [] and nicardipine. [] The choice of agent depends on the clinical scenario, desired hemodynamic effects, and patient-specific factors.

Q17: What tools and resources are valuable for sodium nitroprusside research?

A17: Essential resources include access to relevant databases like PubMed and Web of Science, animal research facilities, advanced imaging techniques like echocardiography and laser Doppler flowmetry, and expertise in cardiovascular pharmacology and physiology.

Q18: How has the use of sodium nitroprusside evolved over time?

A19: While sodium nitroprusside has been recognized for its hypotensive properties for decades, its clinical use has evolved with advancements in monitoring and understanding of its pharmacology. [] Initially employed primarily for hypertensive emergencies, it now finds applications in various clinical settings, including controlled hypotension during surgery. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。